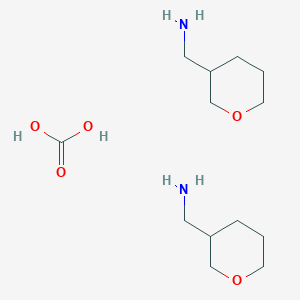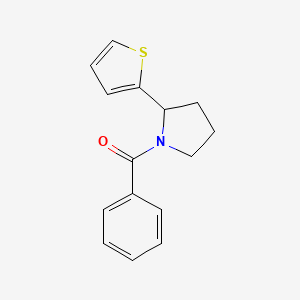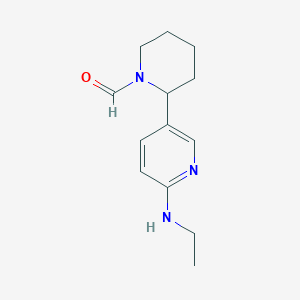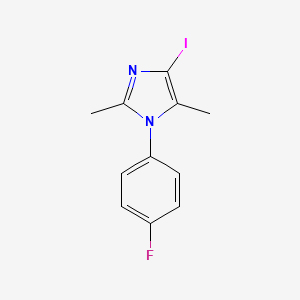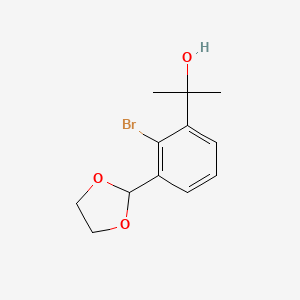
2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol is an organic compound with the molecular formula C12H15BrO3 It is characterized by the presence of a bromine atom, a dioxolane ring, and a propanol group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol typically involves the bromination of a precursor compound followed by the introduction of the dioxolane ring. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under mild conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The dioxolane ring can be introduced through a subsequent reaction with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-one, while reduction of the bromine atom can yield 2-(3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol.
科学的研究の応用
2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of fluorescent probes for the detection of specific biomolecules. Its bromine atom and dioxolane ring provide unique properties that enhance its utility in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in industrial processes.
作用機序
The mechanism of action of 2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and dioxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making it useful in research applications.
類似化合物との比較
Similar Compounds
2-(2-Bromoethyl)-1,3-dioxolane: This compound shares the dioxolane ring and bromine atom but differs in the position of the bromine atom and the absence of the phenyl ring.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: This compound has a similar dioxolane ring and phenyl structure but includes a boronic acid group instead of the bromine atom.
Uniqueness
2-(2-Bromo-3-(1,3-dioxolan-2-yl)phenyl)propan-2-ol is unique due to the combination of its bromine atom, dioxolane ring, and propanol group This unique structure provides distinct reactivity and properties that are not found in similar compounds
特性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC名 |
2-[2-bromo-3-(1,3-dioxolan-2-yl)phenyl]propan-2-ol |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,14)9-5-3-4-8(10(9)13)11-15-6-7-16-11/h3-5,11,14H,6-7H2,1-2H3 |
InChIキー |
RHISAPINSONVDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC(=C1Br)C2OCCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11807904.png)
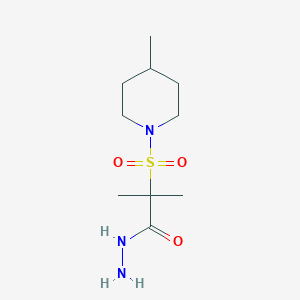

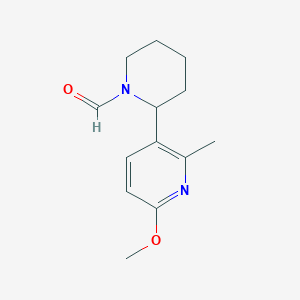

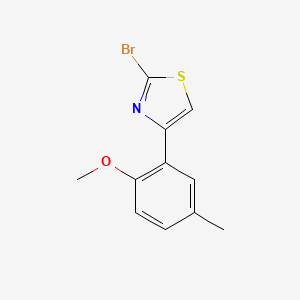
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)
